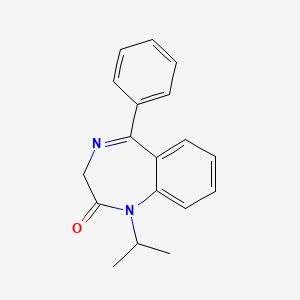![molecular formula C24H38O2 B14262344 2-{[3-(Pentadec-8-en-1-yl)phenoxy]methyl}oxirane CAS No. 140938-92-7](/img/structure/B14262344.png)
2-{[3-(Pentadec-8-en-1-yl)phenoxy]methyl}oxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[3-(Pentadec-8-en-1-yl)phenoxy]methyl}oxirane is an organic compound with the molecular formula C24H38O2 It is a derivative of phenol and is characterized by the presence of an oxirane (epoxide) ring attached to a phenoxy group, which is further substituted with a pentadec-8-en-1-yl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(Pentadec-8-en-1-yl)phenoxy]methyl}oxirane typically involves the reaction of 3-(pentadec-8-en-1-yl)phenol with epichlorohydrin. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium hydroxide . The reaction proceeds through the formation of an intermediate glycidyl ether, which then cyclizes to form the oxirane ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and efficient separation techniques to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-{[3-(Pentadec-8-en-1-yl)phenoxy]methyl}oxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diols or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diols, while nucleophilic substitution can produce a variety of substituted ethers .
Wissenschaftliche Forschungsanwendungen
2-{[3-(Pentadec-8-en-1-yl)phenoxy]methyl}oxirane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of 2-{[3-(Pentadec-8-en-1-yl)phenoxy]methyl}oxirane involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to changes in their structure and function. This reactivity underlies its potential biological activities, such as antimicrobial and anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Pentadec-8-en-1-yl)phenol: A precursor in the synthesis of 2-{[3-(Pentadec-8-en-1-yl)phenoxy]methyl}oxirane.
Cardanol: A naturally occurring phenol with a similar structure but lacking the oxirane ring.
Uniqueness
This compound is unique due to the presence of the oxirane ring, which imparts distinct chemical reactivity and potential biological activities. This sets it apart from similar compounds like 3-(pentadec-8-en-1-yl)phenol and cardanol .
Eigenschaften
CAS-Nummer |
140938-92-7 |
|---|---|
Molekularformel |
C24H38O2 |
Molekulargewicht |
358.6 g/mol |
IUPAC-Name |
2-[(3-pentadec-8-enylphenoxy)methyl]oxirane |
InChI |
InChI=1S/C24H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-22-17-15-18-23(19-22)25-20-24-21-26-24/h7-8,15,17-19,24H,2-6,9-14,16,20-21H2,1H3 |
InChI-Schlüssel |
YFGVNEZTJJSTGG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC=CCCCCCCCC1=CC(=CC=C1)OCC2CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[4-(dimethylamino)phenyl]-N-(2-hydroxyethyl)-2-oxoacetamide](/img/structure/B14262275.png)
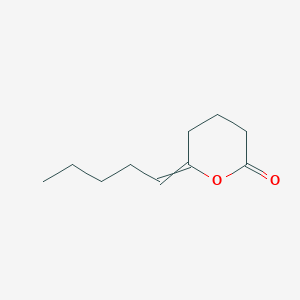
![2-[(3-Methoxyphenyl)methyl]-1-methylpiperidine-2-carbonitrile](/img/structure/B14262287.png)
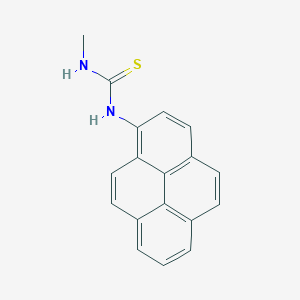
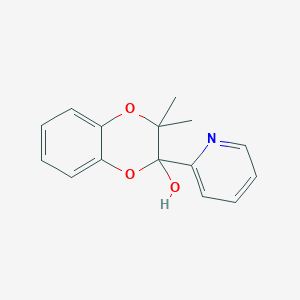
![4-[(Butylsulfanyl)methyl]-1,3-dioxolane](/img/structure/B14262307.png)
![1-[(Benzenesulfonyl)oxy]-3-phenyl-1H-pyrrole-2,5-dione](/img/structure/B14262312.png)

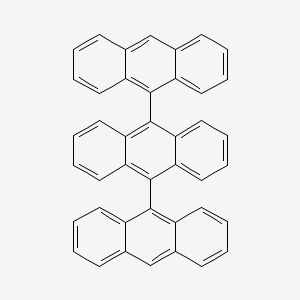
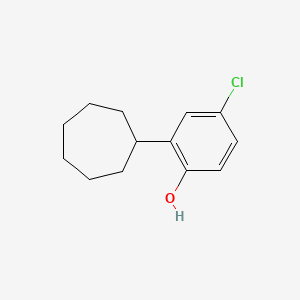
![Tributyl[1-(phenylsulfanyl)butyl]stannane](/img/structure/B14262334.png)
